molecular formula C16H16FN3O B2465052 6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide CAS No. 2415553-59-0

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2465052
CAS No.: 2415553-59-0
M. Wt: 285.322
InChI Key: SNIZYFBVMHWQGH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways and biological processes. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-[2-(4-chlorophenyl)ethyl]pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-[2-(4-bromophenyl)ethyl]pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-[2-(4-methylphenyl)ethyl]pyrimidine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs with different substituents.

Properties

IUPAC Name

6-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-5-1-11(2-6-13)7-8-18-16(21)15-9-14(12-3-4-12)19-10-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZYFBVMHWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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